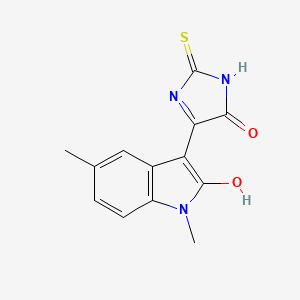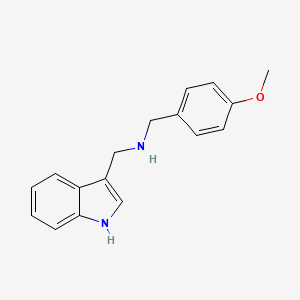
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as AG-1478, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tyrosine kinase inhibitors, which are molecules that can selectively inhibit the activity of certain enzymes involved in cell signaling pathways.
作用机制
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile works by selectively inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that is involved in cell signaling pathways. When EGFR is activated by its ligand, it undergoes dimerization and autophosphorylation, which leads to the activation of downstream signaling pathways. 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile binds to the ATP-binding site of EGFR, preventing its autophosphorylation and downstream signaling. This results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In the brain, 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can modulate the activity of ion channels and receptors, leading to changes in synaptic plasticity and neuronal excitability. 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
实验室实验的优点和局限性
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which allows for the study of specific signaling pathways in cells. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, there are also some limitations to the use of 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, its effects on other tyrosine kinases and signaling pathways should be considered when interpreting results.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of more potent and selective inhibitors of EGFR, which could have greater therapeutic potential in cancer treatment. Another area of research is the study of the effects of 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile on other signaling pathways and cellular processes, which could lead to the identification of new targets for drug development. Finally, the use of 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile in combination with other drugs or therapies could be explored to enhance its efficacy and reduce toxicity.
合成方法
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process, which involves the reaction of various reagents under specific conditions. The first step involves the preparation of 4-chlorophenylacetic acid, which is then reacted with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with morpholine to produce 4-chlorophenylacetyl morpholine. Finally, the oxazole ring is formed by reacting 4-chlorophenylacetyl morpholine with cyanogen bromide. The resulting product is 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, which can be purified using various chromatography techniques.
科学研究应用
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer biology, where 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR activity, 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can prevent cancer cells from proliferating and invading surrounding tissues. 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has also been studied in the context of neurobiology, where it has been shown to modulate the activity of certain ion channels and receptors in the brain.
属性
IUPAC Name |
2-(4-chlorophenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-1-10(2-4-11)13-17-12(9-16)14(20-13)18-5-7-19-8-6-18/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATUJOOSXXTTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)
![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)
![5-bromo-N-[4-(diethylamino)phenyl]-2-furamide](/img/structure/B5660387.png)

![5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
![8-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5660404.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5660414.png)
![(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide](/img/structure/B5660416.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5660430.png)

![(3S*,4R*)-4-methyl-1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5660447.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5660468.png)